molecular formula C21H29Cl3N4O B1150414 DDP-38003 trihydrochloride

DDP-38003 trihydrochloride

Cat. No. B1150414
M. Wt: 459.8 g/mol
InChI Key: IMWGCHSQCRLEGY-QWDWFLGPSA-N
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Description

DDP-38003 trihydrochloride is an novel, orally available inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1) with an IC50 of 84 nM.

Scientific Research Applications

1. Chemistry and Molecular Interactions

  • DDP (3a,6a-Diaza-1,4-diphosphapentalene) demonstrates unique chemical properties in reactions with halocarbons, forming addition products with one or both phosphorus atoms depending on the substrate, highlighting its potential in chemical synthesis and molecular studies (Kornev et al., 2016).

2. Antitumor Properties and Interaction with DNA

  • The discovery of cis-diamminedichloroplatinum(II) (cis-DDP) and its clinically useful antitumor properties has led to extensive investigations into its chemistry and interaction with DNA, crucial for understanding its mechanism of action in cancer therapy (Lippard, 1982).

3. Drug Resistance in Cancer Treatment

  • Studies on cisplatin (DDP) have shown its limitations due to naturally occurring and acquired resistance in cancer treatments, which is crucial for developing more effective chemotherapy strategies (Naredi et al., 1994).

4. Complex Formation with Lewis Acids

  • Research on the reaction of DDP with Lewis acids like indium triiodide and antimony(III) chloride to form coordination complexes or polymers offers insights into the versatile coordination chemistry of phosphorus compounds (Kornev et al., 2020).

5. Environmental and Ecological Impact

  • The degradation and environmental impact of DDP derivatives like dichlorvos (DDVP) are significant, with research exploring various degradation technologies and their effectiveness, contributing to environmental protection efforts (Zhang et al., 2021).

6. Nanoparticle Delivery Systems in Cancer Therapy

  • Development of nanoparticle delivery systems utilizing DDP derivatives for targeted cancer therapy, enhancing the efficacy of chemotherapy while reducing side effects, represents a significant advancement in medical applications (Peng et al., 2011).

7. Tribological Applications

  • The study of tribofilms generated from ZDDP and DDP on steel surfaces, examining their growth, wear, and morphology, contributes to the understanding of friction and wear mechanisms in engineering applications (Zhang et al., 2005).

properties

Molecular Formula

C21H29Cl3N4O

Molecular Weight

459.8 g/mol

IUPAC Name

N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;trihydrochloride

InChI

InChI=1S/C21H26N4O.3ClH/c1-24-10-12-25(13-11-24)18-8-4-16(5-9-18)21(26)23-17-6-2-15(3-7-17)19-14-20(19)22;;;/h2-9,19-20H,10-14,22H2,1H3,(H,23,26);3*1H/t19-,20+;;;/m0.../s1

InChI Key

IMWGCHSQCRLEGY-QWDWFLGPSA-N

Isomeric SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)[C@@H]4C[C@H]4N.Cl.Cl.Cl

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4CC4N.Cl.Cl.Cl

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4CC4N.Cl.Cl.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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